Deacetylravidomycin

Catalog No.
S525688
CAS No.
88580-27-2
M.F
C29H31NO8
M. Wt
521.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deacetylravidomycin

CAS Number

88580-27-2

Product Name

Deacetylravidomycin

IUPAC Name

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

Molecular Formula

C29H31NO8

Molecular Weight

521.6 g/mol

InChI

InChI=1S/C29H31NO8/c1-7-14-10-17-21(19(11-14)35-5)16-12-20(36-6)23-18(31)9-8-15(22(23)27(16)38-29(17)34)28-26(33)24(30(3)4)25(32)13(2)37-28/h7-13,24-26,28,31-33H,1H2,2-6H3/t13-,24-,25-,26+,28-/m1/s1

InChI Key

ZHXCTIMNNKVMJM-JSPLCZCHSA-N

SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

Solubility

Soluble in DMSO

Synonyms

Desacetylravidomycin; AY-26,623; AY26,623; Deacetylravidomycin.

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)N(C)C)O

Description

The exact mass of the compound Deacetylravidomycin is 521.205 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Aminoglycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Deacetylravidomycin is a microbial metabolite produced by the bacterium Streptomyces []. Research has explored its potential applications in two main areas: antibiotics and anticancer drugs. Both of these applications are based on deacetylravidomycin's ability to interact with DNA in a light-dependent manner.

Light-Dependent Antibiotic Activity

Deacetylravidomycin exhibits antibiotic properties, but only when exposed to light []. This light dependence is a unique characteristic compared to many other antibiotics. Researchers believe deacetylravidomycin works by inhibiting topoisomerase II, an enzyme essential for bacterial DNA replication. In the presence of light, deacetylravidomycin damages bacterial DNA through a process not yet fully understood [].

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

3.4

Exact Mass

521.205

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-[(2R,3S,4R,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one

Dates

Modify: 2023-08-15
1: Arai M, Tomoda H, Tabata N, Ishiguro N, Kobayashi S, Omura S. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. II. Structure elucidation. J Antibiot (Tokyo). 2001 Jul;54(7):562-6. PubMed PMID: 11560374.
2: Arai M, Tomoda H, Matsumoto A, Takahashi Y, Woodruff BH, Ishiguro N, Kobayashi S, Omura S. Deacetylravidomycin M, a new inhibitor of IL-4 signal transduction, produced by Streptomyces sp. WK-6326. I. Taxonomy, fermentation, isolation and biological activities. J Antibiot (Tokyo). 2001 Jul;54(7):554-61. PubMed PMID: 11560373.
3: Greenstein M, Monji T, Yeung R, Maiese WM, White RJ. Light-dependent activity of the antitumor antibiotics ravidomycin and desacetylravidomycin. Antimicrob Agents Chemother. 1986 May;29(5):861-6. PubMed PMID: 3729344; PubMed Central PMCID: PMC284168.

Explore Compound Types